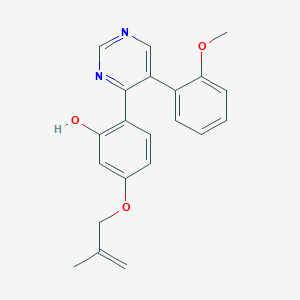![molecular formula C24H24ClN5O2 B2739246 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845633-08-1](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Research into substituted thienopyrimidines, a class closely related to the compound , has demonstrated their effectiveness as antibacterial agents. This indicates the potential of pyrimidine derivatives in developing new antimicrobial treatments. For example, a study on the synthesis of substituted thienopyrimidines evaluated their antibacterial properties, providing a foundation for further exploration into related compounds (More, Chandra, Nargund, & Nargund, 2013).
Nonlinear Optical (NLO) Properties
Pyrimidine rings are key structural elements in compounds exhibiting nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and photonic devices. A study highlighted the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, suggesting that similar pyrimidine-based compounds could have significant NLO characteristics and applications (Hussain et al., 2020).
Synthesis and Photochemistry
The unique reactivity of pyrimidinediones, akin to the compound , opens avenues for novel photochemical processes. An example includes the synthesis of highly reactive pyrimidinediones and their unusual photochemical behavior, which could be harnessed for creating new materials or chemical intermediates (Shorunov et al., 2018).
Structural and Chemical Analysis
Crystal structure determination and chemical analysis of compounds containing pyrimidine and purine rings provide insights into their potential applications in material science and molecular engineering. The detailed structural investigation of such compounds aids in understanding their chemical behavior and interaction with biological targets (Wolska & Herold, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzylamine with 4-ethylbenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-ethylbenzaldehyde", "2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 4-ethylbenzaldehyde (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 6: Recrystallize the purified product from a mixture of methanol and diethyl ether to obtain the final compound in high yield and purity." ] } | |
Numéro CAS |
845633-08-1 |
Nom du produit |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Formule moléculaire |
C24H24ClN5O2 |
Poids moléculaire |
449.94 |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-3-16-9-11-18(12-10-16)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-7-4-5-8-19(17)25/h4-5,7-12H,3,6,13-15H2,1-2H3 |
Clé InChI |
LEYOASWDSNWBTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



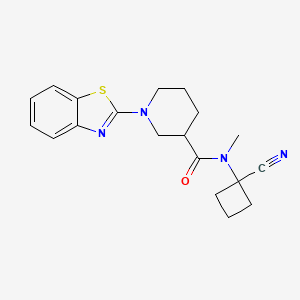
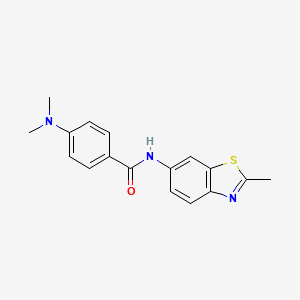

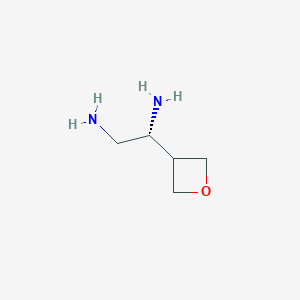

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)
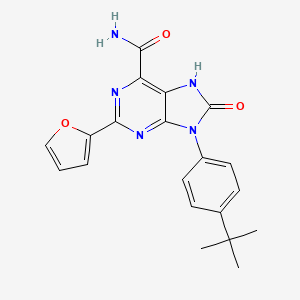
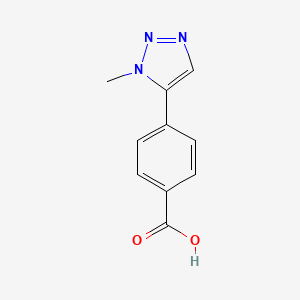
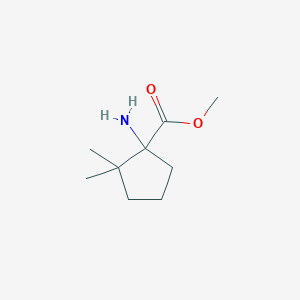
![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
